molecular formula C17H18N2O5 B4731422 2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid

Cat. No.: B4731422
M. Wt: 330.33 g/mol
InChI Key: DRHNMMKRAQQRBL-UHFFFAOYSA-N
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Description

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid is a complex organic compound that features a furan ring substituted with a tert-butyl group, an aniline derivative, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the tert-butylfuran-2-carbonyl chloride, which is then reacted with 4-aminoaniline to form the intermediate compound. This intermediate is subsequently reacted with oxoacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The furan ring and aniline moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butylfuran-2-carboxylic acid: Shares the furan ring and tert-butyl group but lacks the aniline and oxoacetic acid moieties.

    2-tert-Butylfuran: Contains the furan ring and tert-butyl group but is simpler in structure.

Uniqueness

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)13-9-8-12(24-13)14(20)18-10-4-6-11(7-5-10)19-15(21)16(22)23/h4-9H,1-3H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHNMMKRAQQRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid
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2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid
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2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid
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2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid
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2-[4-[(5-tert-butylfuran-2-carbonyl)amino]anilino]-2-oxoacetic acid

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